Clozapin

Übersicht

Beschreibung

Clozapine is an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorder in patients who have not responded adequately to other antipsychotic treatments . It was the first of the second-generation antipsychotics and is known for its efficacy in reducing suicidal behavior in patients with schizophrenia . Clozapine is also used to treat psychosis in Parkinson’s disease .

Wirkmechanismus

Target of Action

Clozapine is an atypical or second-generation antipsychotic drug . It primarily targets various neuroreceptors, including dopamine type 4 (D4) receptors, serotonin type 2 (5-HT2A) receptors, norepinephrine receptors, acetylcholine receptors, and histamine receptors . It has a high dissociation constant for D2, which is even higher than dopamine . Clozapine has much higher antagonistic activity on cortical and limbic dopamine D4 than D2 receptors . It also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C) and adrenergic (α1), histamine (H1), and muscarinic receptors (M1) .

Mode of Action

The therapeutic efficacy of clozapine in schizophrenia is mediated through antagonism of the dopamine type 2 (D2) and the serotonin type 2A (5-HT2A) receptors . Clozapine’s interaction with its targets results in fewer extrapyramidal side effects, especially tardive dyskinesia . Its promiscuity toward the muscarinic and adrenergic receptors can result in other side effects, notably gastrointestinal hypomotility and orthostatic hypotension .

Biochemical Pathways

Clozapine undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylclozapine and oxidation to clozapine n-oxide . In vitro experiments suggest that CYP3A4 accounts for around 70% of clozapine clearance, CYP1A2 around 15%, and 5% or less for each of CYP2C19, CYP2C8 and FMO3 .

Pharmacokinetics

Clozapine’s pharmacokinetic properties are characterized by its absorption, distribution, metabolism, and excretion (ADME). It is absorbed and distributed in the body, metabolized primarily in the liver by cytochrome P450 (CYP) enzymes, and excreted . The majority of the interactions with clozapine are reported to be mediated by CYP enzymes .

Result of Action

Clozapine’s action results in a range of molecular and cellular effects. It has been shown to affect metabolic fluxes, cell respiration, and intracellular ATP in human HL60 cells . It also induces mitohormesis and metabolic reprogramming in human blood cells . Moreover, treatment with clozapine-exposed extracellular vesicles induced an inflammasome-dependent response, supporting a potential role for extracellular vesicles in immune activation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of clozapine. For instance, smoking cessation has been reported to increase clozapine levels . Furthermore, the drug’s mechanism and its relative efficacy remain inadequately defined due to various patient-specific factors . Therefore, clinicians must maintain increased clinical vigilance for adverse side effects when clozapine is combined with other medications .

Wissenschaftliche Forschungsanwendungen

Clozapin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Antagonismus von Dopamin Typ 2 (D2)- und Serotonin Typ 2A (5-HT2A)-Rezeptoren . Es interagiert auch mit anderen Neurorezeptoren, darunter muskarinischen, adrenergen und histaminergen Rezeptoren . Dieses multirezeptorbindende Profil trägt zu seiner einzigartigen Wirksamkeit und seinem Nebenwirkungsprofil bei .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: This compound ist einzigartig aufgrund seiner überlegenen Wirksamkeit bei therapieresistenter Schizophrenie und seiner Fähigkeit, Selbstmordverhalten zu reduzieren . Es hat auch ein geringeres Risiko für extrapyramidale Nebenwirkungen im Vergleich zu Antipsychotika der ersten Generation .

Vorbereitungsmethoden

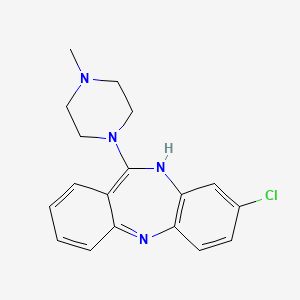

Synthesewege und Reaktionsbedingungen: Clozapin wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 8-Chlor-11-(4-Methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin mit verschiedenen Reagenzien umfasst .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Schritte wie die Herstellung von vorgemischtem Pulver, Klebstoffherstellung, Granulierung, Gesamtmischung und Tablettierung . Moderne Geräte wie Wirbelschichten werden eingesetzt, um die Effizienz der Granulierungs- und Trocknungsprozesse zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Clozapin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: Typischerweise beinhaltet sie Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter kontrollierten Bedingungen.

Reduktion: Verwendet üblicherweise Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Umfasst häufig Halogenierungsreaktionen unter Verwendung von Reagenzien wie Chlor oder Brom.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Clozapinderivate, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Quetiapine: Another atypical antipsychotic with a similar receptor binding profile but different side effects and efficacy.

Aripiprazole: Known for its partial agonist activity at dopamine receptors, offering a different mechanism of action compared to clozapine.

Olanzapine: Shares some pharmacological properties with clozapine but has a higher risk of metabolic side effects.

Uniqueness of Clozapine: Clozapine is unique due to its superior efficacy in treatment-resistant schizophrenia and its ability to reduce suicidal behavior . It also has a lower risk of extrapyramidal side effects compared to first-generation antipsychotics .

Biologische Aktivität

Clozapine is an atypical antipsychotic medication primarily used for treatment-resistant schizophrenia (TRS). Its unique pharmacological profile and biological activity distinguish it from other antipsychotics, making it a subject of extensive research. This article delves into the biological activity of clozapine, its mechanisms of action, clinical findings, and relevant case studies.

Clozapine exhibits a complex pharmacological profile, interacting with multiple neurotransmitter systems. Notably, it has a low affinity for dopamine D2 receptors compared to first-generation antipsychotics. Instead, clozapine acts as an antagonist at various receptors:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Histamine H1 | 1.1 nM |

| Adrenergic α1A | 1.6 nM |

| Serotonin 5-HT6 | 4 nM |

| Serotonin 5-HT2A | 5.4 nM |

| Muscarinic M1 | 6.2 nM |

| Dopamine D4 | 24 nM |

| Dopamine D2 | 160 nM |

This diverse receptor binding profile suggests that clozapine's efficacy in treating TRS may stem from its ability to modulate neurotransmission across multiple pathways, including serotonergic and glutamatergic systems .

Clinical Efficacy and Patient Experiences

Clozapine is particularly effective in patients who do not respond to other antipsychotic treatments. A systematic review involving 1,487 patients indicated that most reported positive experiences with clozapine, highlighting significant symptom improvement and overall satisfaction despite some common side effects such as hypersalivation and weight gain .

Case Study: Cognitive Effects

A notable case study examined the cognitive effects of clozapine on a patient with TRS. The findings suggested that cognitive impairment could be dose-dependent, emphasizing the need for careful monitoring of dosage to optimize therapeutic outcomes while minimizing adverse effects .

Neurobiological Effects

Research indicates that clozapine influences neurobiological functioning in patients with TRS. For instance, a study by Molina et al. demonstrated that clozapine treatment was associated with reductions in prefrontal cortical metabolic activity, which correlated with improvements in both positive and negative symptoms of schizophrenia . This suggests that alterations in brain metabolism may play a crucial role in the drug's therapeutic effects.

Metabolite Activity

Clozapine is metabolized into several active metabolites, including N-desmethylclozapine. Studies have shown that this metabolite retains biological activity and can influence Fos protein expression in specific brain regions, mirroring the effects of clozapine itself . This finding underscores the importance of considering both the parent compound and its metabolites when evaluating clozapine's overall pharmacological impact.

Safety Profile

Concerns regarding the safety of clozapine have been addressed in recent studies. A large cohort study conducted by researchers at the University of Hong Kong found that the risk of developing blood cancer associated with clozapine use is very low—less than six cases per 10,000 patients treated annually . These findings support the continued use of clozapine in clinical practice while emphasizing the importance of regular blood monitoring to mitigate risks.

Eigenschaften

IUPAC Name |

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUDBNBUXVUHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022855, DTXSID401020663 | |

| Record name | Clozapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility wt/wt at 25 °C: water <0.01, Solubility wt/wt at 25 °C: Acetone >5; acetonitrile 1.9; chloroform >20; ethhyl acetate >5; absolute ethanol 4.0, 1.86e-01 g/L | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Clozapine's antipsychotic action is likely mediated through a combination of antogistic effects at D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the frontal cortex. D2 antagonism relieves positive symptoms while 5-HT2A antagonism alleviates negative symptoms., Clozapine is classified as an 'atypical' antipsychotic drug because its profile of binding to dopamine receptors and its effects on various dopamine mediated behaviors differ from those exhibited by more typical antipsychotic drug products. In particular, although clozapine does interfere with the binding of dopamine at D1, D2, D3 and D5 receptors, and has a high affinity for the D4 receptor, it does not induce catalepsy nor inhibit apomorphine-induced stereotypy. This evidence, consistent with the view that clozapine is preferentially more active at limbic than at striatal dopamine receptors, may explain the relative freedom of clozapine from extrapyramidal side effects. Clozapine also acts as an antagonist at adrenergic, cholinergic, histaminergic and serotonergic receptors. | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals from acetone-petroleum ether | |

CAS No. |

5786-21-0, 1333667-72-3 | |

| Record name | Clozapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clozapine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clozapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clozapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clozapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J60AR2IKIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183-184 °C, 183 - 184 °C | |

| Record name | Clozapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOZAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clozapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.